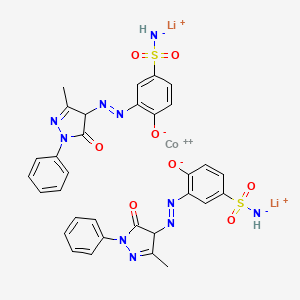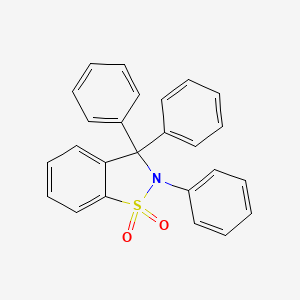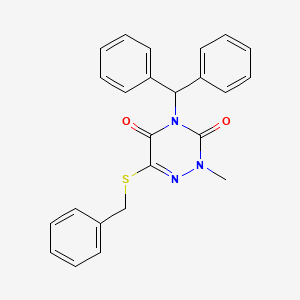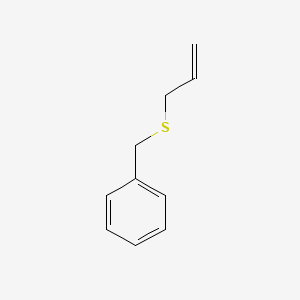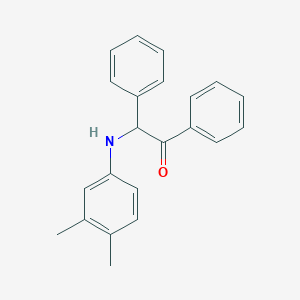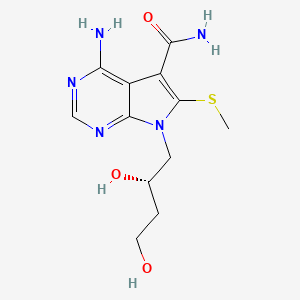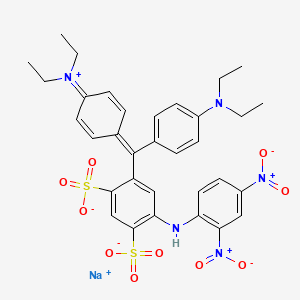
C.I. Acid Green 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Acid Green 8 is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing wool, silk, and nylon. The compound is known for its vibrant green color and is widely used in various industrial applications, including textiles, leather, and paper.
Méthodes De Préparation
The synthesis of C.I. Acid Green 8 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired dye. Industrial production methods may involve large-scale batch processes where the reactants are mixed in reactors, followed by purification steps to isolate the dye.
Analyse Des Réactions Chimiques
C.I. Acid Green 8 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
C.I. Acid Green 8 has several scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, in the leather industry for coloring leather products, and in the paper industry for adding color to paper products.
Mécanisme D'action
The mechanism of action of C.I. Acid Green 8 involves its interaction with specific molecular targets, such as proteins and nucleic acids. The dye binds to these targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can lead to changes in the structure and function of the target molecules, which can be utilized in various applications, such as staining and diagnostics.
Comparaison Avec Des Composés Similaires
C.I. Acid Green 8 can be compared with other similar compounds, such as:
C.I. Acid Green 16: Another acid dye with similar applications but different molecular structure and properties.
C.I. Acid Green 81: Known for its use in the textile industry, with distinct chemical properties compared to this compound.
C.I. Acid Green 25: Used in various industrial applications, with unique characteristics that differentiate it from this compound. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct color properties and reactivity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
6416-29-1 |
|---|---|
Formule moléculaire |
C33H34N5NaO10S2 |
Poids moléculaire |
747.8 g/mol |
Nom IUPAC |
sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-(2,4-dinitroanilino)benzene-1,3-disulfonate |
InChI |
InChI=1S/C33H35N5O10S2.Na/c1-5-35(6-2)24-13-9-22(10-14-24)33(23-11-15-25(16-12-23)36(7-3)8-4)27-20-29(32(50(46,47)48)21-31(27)49(43,44)45)34-28-18-17-26(37(39)40)19-30(28)38(41)42;/h9-21,34H,5-8H2,1-4H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |
Clé InChI |
OEMZQOVLGMSSNG-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





